Ethyl 6-(((3,4-dimethylphenyl)sulfonyl)methyl)-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 6-(((3,4-dimethylphenyl)sulfonyl)methyl)-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C23H26N2O7S and its molecular weight is 474.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 6-(((3,4-dimethylphenyl)sulfonyl)methyl)-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential biological activities. This article reviews its structure, synthesis, and biological effects based on recent studies and findings.
Chemical Structure and Properties
The compound has a molecular formula of C23H26N2O7S and a molecular weight of 474.5 g/mol. Its structure includes a tetrahydropyrimidine ring, which is significant for its biological activity due to the presence of various functional groups that may interact with biological systems.
Property | Value |
---|---|
Molecular Formula | C23H26N2O7S |
Molecular Weight | 474.5 g/mol |
CAS Number | 902520-60-9 |
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For example, studies have shown that similar compounds demonstrate activity against various pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans due to the presence of specific substituents like methoxy groups .
Case Study:
In a comparative study, a series of synthesized pyrimidine derivatives were tested for their antibacterial activity. One compound demonstrated higher efficacy than standard antibiotics such as penicillin against Gram-positive bacteria .
Antitumor Activity
Pyrimidine derivatives are also explored for their antitumor potential. The mechanism often involves the inhibition of nucleic acid synthesis or interference with cellular signaling pathways. For instance, compounds similar to this compound have shown promise in inhibiting the proliferation of cancer cell lines in vitro .
Research Findings:
A study highlighted that certain pyrimidine derivatives achieved IC50 values in the low micromolar range against various cancer cell lines, indicating potent antitumor activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The presence of the sulfonyl group and hydroxymethoxy phenyl moiety enhances its interaction with biological targets.
Key Observations:
- Sulfonamide Group: Contributes to antibacterial properties.
- Hydroxymethoxy Substituents: Enhance solubility and bioavailability.
- Tetrahydropyrimidine Core: Essential for maintaining the structural integrity necessary for biological interactions.
Properties
IUPAC Name |
ethyl 6-[(3,4-dimethylphenyl)sulfonylmethyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O7S/c1-5-32-22(27)20-17(12-33(29,30)16-8-6-13(2)14(3)10-16)24-23(28)25-21(20)15-7-9-18(26)19(11-15)31-4/h6-11,21,26H,5,12H2,1-4H3,(H2,24,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GATGPAKHJVMSEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)O)OC)CS(=O)(=O)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.